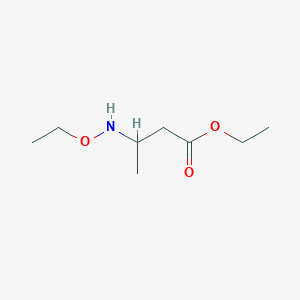

![molecular formula C18H18N2OS B2470535 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole CAS No. 862977-10-4](/img/structure/B2470535.png)

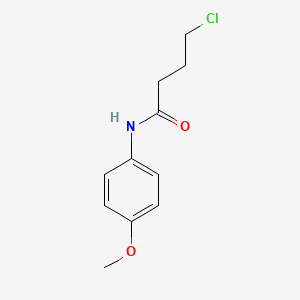

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole” is a complex organic molecule that contains an isoquinoline and a benzo[d]thiazole moiety . Isoquinolines and benzo[d]thiazoles are both heterocyclic aromatic compounds, which are often found in biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a 3,4-dihydroisoquinoline moiety attached to a 4-ethoxybenzo[d]thiazole moiety . The exact structure would need to be confirmed using spectroscopic techniques such as FT-IR, ESI-MS, 1 H NMR and 13 C NMR .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As a complex organic molecule, it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would need to be determined experimentally. Based on its structure, it is likely to be a solid at room temperature .科学的研究の応用

Antimicrobial and Anticancer Applications

Research on derivatives of thiadiazole and isoquinoline has shown promising antimicrobial and anticancer properties. For example, Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated significant DNA protective ability and strong antimicrobial activity against various pathogens. These compounds also exhibited cytotoxicity against cancer cell lines, suggesting potential use in chemotherapy (M. Gür et al., 2020) [https://consensus.app/papers/properties-analysis-newly-synthesized-schiff-bases-gür/897a336434ec5873b6ad976350cdb567/?utm_source=chatgpt].

Eco-Friendly Synthesis Methods

A study developed an eco-friendly protocol for synthesizing novel derivatives involving benzo[d]thiazol and isoquinoline via a one-pot C–C and C–N bond-forming strategy. This method highlights the importance of using water as an environmentally friendly solvent, showcasing the compound's role in sustainable chemistry practices (Maruti B. Yadav et al., 2020) [https://consensus.app/papers/synthesis-yadav/312808af8cef5b4bb76fda5285d8fa32/?utm_source=chatgpt].

Psychotropic and Anti-inflammatory Activities

N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have been synthesized and characterized, demonstrating significant psychotropic, anti-inflammatory, and cytotoxic effects. These findings suggest the compound's utility in developing new treatments for various conditions, including inflammation and mental health disorders (A. Zablotskaya et al., 2013) [https://consensus.app/papers/synthesis-characterization-cytotoxicity-psychotropic-zablotskaya/a7f117ed16435045906ea54e5d9e1098/?utm_source=chatgpt].

Vasodilation Activity

Derivatives of 3,4-dihydro-1(2H)-isoquinolinones have been synthesized and shown to exhibit vasodilation activity. This research indicates potential applications in cardiovascular medicine, particularly in developing treatments for conditions requiring vasodilation (Zhang San-qi, 2010) [https://consensus.app/papers/synthesis-novel-sanqi/0cfb2b1fc3685c08aa558ef075fdee6f/?utm_source=chatgpt].

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of the compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of significant interest in the treatment of both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways associated with this enzyme . .

Pharmacokinetics

The compound has been shown to have good cellular potency , suggesting that it may have favorable bioavailability.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 metabolism . This inhibition could potentially disrupt the growth and proliferation of cancer cells, making it a target of interest in the treatment of breast and prostate cancer .

特性

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-ethoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-2-21-15-8-5-9-16-17(15)19-18(22-16)20-11-10-13-6-3-4-7-14(13)12-20/h3-9H,2,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMBHYIWVRJMIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)

![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)

![[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2470470.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2470471.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)